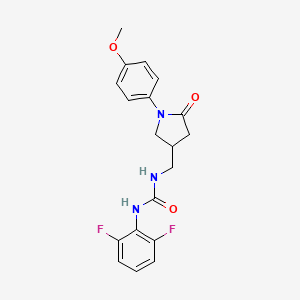

1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea

Description

Properties

IUPAC Name |

1-(2,6-difluorophenyl)-3-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19F2N3O3/c1-27-14-7-5-13(6-8-14)24-11-12(9-17(24)25)10-22-19(26)23-18-15(20)3-2-4-16(18)21/h2-8,12H,9-11H2,1H3,(H2,22,23,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RALSHOOJOCCBDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)NC3=C(C=CC=C3F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19F2N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidinone intermediate, followed by the introduction of the methoxyphenyl group. The final step involves the formation of the urea linkage by reacting the intermediate with 2,6-difluorophenyl isocyanate under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorinated phenyl ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related urea derivatives, focusing on substituent effects, core structural differences, and inferred pharmacological properties.

Structural and Functional Comparisons

Table 1: Substituent and Core Structure Comparison

Key Observations:

Fluorine vs. Chlorine/Trifluoromethoxy Substituents:

- The target compound’s 2,6-difluorophenyl group may enhance lipophilicity and blood-brain barrier penetration compared to chlorinated or trifluoromethoxy analogs . Fluorine’s electronegativity could also stabilize aromatic interactions in biological targets.

- In contrast, chlorinated derivatives (e.g., 2,6-dichloropyridinyl) may exhibit stronger σ-hole interactions but higher metabolic liabilities due to dehalogenation risks.

Pyrrolidinone Core vs.

Methoxy Group Positioning:

- The 4-methoxyphenyl substituent in the target compound may confer metabolic stability over hydroxylated analogs (e.g., 2-hydroxymethylphenyl in patent compounds), as methoxy groups resist glucuronidation .

Photochemical and Stability Considerations

Table 2: Reactivity and Stability Profiles

- highlights that enone-containing analogs undergo efficient [2+2] photodimerization under UV light (λ = 300 nm) due to planar, reactive C=C bonds. The target compound lacks this conjugated system, suggesting greater photostability, a critical advantage for drug formulation .

Pharmacological Implications

- Epilepsy/Seizure Management: Fluorinated aromatic systems are common in anticonvulsants (e.g., rufinamide), where fluorine enhances bioavailability and target affinity .

- Antipsychotic Activity: The urea linkage may mimic sulfonylurea scaffolds known to modulate ion channels or neurotransmitter receptors implicated in psychoses .

Biological Activity

1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a urea moiety substituted with a difluorophenyl group and a methoxyphenyl group attached to a pyrrolidinone scaffold. Its molecular formula is , and it has a molecular weight of 373.37 g/mol. The compound's structural complexity suggests diverse interactions with biological targets, making it a candidate for various therapeutic applications.

The biological activity of 1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea is primarily attributed to its ability to interact with specific enzymes and receptors. These interactions can modulate various signaling pathways, affecting cellular processes such as proliferation, apoptosis, and inflammation.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Anti-inflammatory Activity : Preliminary studies suggest that the compound may inhibit pro-inflammatory cytokines, thus reducing inflammation in various models of arthritis and other inflammatory conditions.

- Anticancer Properties : The compound has been evaluated for its ability to induce apoptosis in cancer cell lines, showing promise as an anticancer agent.

- Neurological Effects : There is ongoing research into its neuroprotective effects, particularly in models of neurodegenerative diseases.

Case Studies and Research Findings

- Anti-inflammatory Studies : A study demonstrated that the compound significantly reduced edema in animal models of induced inflammation compared to control groups. The results indicated a reduction in inflammatory markers such as TNF-alpha and IL-6.

- Cancer Cell Line Testing : In vitro testing on various cancer cell lines revealed that the compound inhibited cell growth with IC50 values ranging from 10 to 30 µM depending on the cell type. The mechanism was linked to the activation of apoptotic pathways .

- Neuroprotection : A recent study investigated the neuroprotective effects of the compound in a rodent model of Alzheimer's disease. Results showed that administration led to improved cognitive function and reduced amyloid-beta plaque formation .

Data Table: Summary of Biological Activities

Q & A

Q. What are the recommended synthetic routes for preparing 1-(2,6-Difluorophenyl)-3-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea?

The synthesis involves multi-step organic reactions, typically starting with the formation of the pyrrolidinone core. A common approach includes:

- Step 1 : Cyclization of 4-methoxyphenyl-substituted precursors (e.g., via Michael addition or nucleophilic substitution) to form the 5-oxopyrrolidin-3-yl scaffold.

- Step 2 : Functionalization of the pyrrolidine nitrogen with a 4-methoxyphenyl group under Buchwald-Hartwig amination conditions .

- Step 3 : Coupling the pyrrolidine derivative with 2,6-difluorophenyl isocyanate to form the urea linkage.

Purification is achieved via recrystallization or column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- NMR Spectroscopy : H and C NMR are essential to confirm the urea linkage (δ ~6.5–7.5 ppm for NH protons) and the electronic environment of the 2,6-difluorophenyl group (split peaks due to J-coupling) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (calc. ~428.4 g/mol) and fragmentation patterns.

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) ensures purity (>95%) and detects trace impurities .

Q. What preliminary biological assays are recommended to assess its activity?

- Enzyme Inhibition : Screen against kinases (e.g., PARP1) or proteases using fluorogenic substrates. The urea moiety often interacts with catalytic residues .

- Cellular Assays : Test cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) to evaluate antiproliferative potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in crystallographic data for this compound?

X-ray diffraction studies of analogous urea derivatives (e.g., 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea) reveal that substituent positions (e.g., fluorine vs. chlorine) significantly impact bond angles and packing motifs . For the target compound:

- Key Parameters : Compare torsion angles of the urea group and dihedral angles of the pyrrolidinone ring with DFT-optimized structures.

- Data Sources : Cross-validate with Cambridge Structural Database (CSD) entries for related urea-pyrrolidinone hybrids .

Q. What strategies optimize the compound’s selectivity for specific molecular targets?

- SAR Analysis : Modify substituents on the phenyl rings (e.g., replace 4-methoxy with ethoxy or halogen groups) to alter steric and electronic profiles .

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like Factor VIIa (see PDB: 5F7A complex with a similar urea inhibitor) .

Q. How do solvent and temperature affect reaction yields during synthesis?

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance urea coupling efficiency but may increase side reactions. Dichloromethane offers better control for sensitive intermediates .

- Temperature : Maintain <0°C during isocyanate addition to prevent oligomerization. Elevated temperatures (50–80°C) improve cyclization steps .

Q. What in silico methods predict metabolic stability and off-target interactions?

- ADMET Prediction : Tools like SwissADME estimate metabolic liabilities (e.g., CYP450 interactions) based on logP (~2.8) and topological polar surface area (~80 Ų) .

- Off-Target Screening : Use ChEMBL or PubChem BioAssay to identify potential cross-reactivity with GPCRs or ion channels .

Q. How can structural modifications address poor aqueous solubility?

- Pro-drug Design : Introduce phosphate or glycoside groups at the pyrrolidinone nitrogen for pH-dependent release .

- Co-crystallization : Co-formulate with cyclodextrins or surfactants (e.g., Tween-80) to enhance solubility without altering core structure .

Methodological Considerations

Q. What analytical techniques quantify stability under physiological conditions?

- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% HO) conditions, followed by LC-MS to identify degradation products .

- Plasma Stability Assay : Incubate with human plasma (37°C, 24h) and monitor parent compound depletion via HPLC .

Q. How should researchers validate contradictory biological activity data across assays?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.